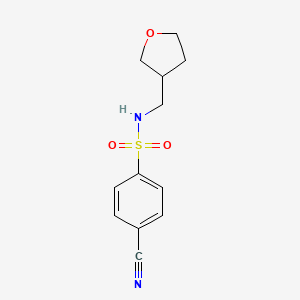

4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H14N2O3S |

|---|---|

Molecular Weight |

266.32 g/mol |

IUPAC Name |

4-cyano-N-(oxolan-3-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C12H14N2O3S/c13-7-10-1-3-12(4-2-10)18(15,16)14-8-11-5-6-17-9-11/h1-4,11,14H,5-6,8-9H2 |

InChI Key |

RTFZGCABUCUYLN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves the reaction of a benzenesulfonamide derivative with a tetrahydrofuran-based reagent under specific conditions. One common method involves the use of cyanoacetylation, where the benzenesulfonamide is treated with a cyanoacetate derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the sulfonamide moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The tetrahydrofuran ring provides structural stability, while the benzenesulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions. These combined effects can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Key Findings:

Substituent Effects on Solubility and Reactivity: The THF group in the target compound improves solubility in polar solvents compared to hydrophobic substituents like tert-butyl . However, cyclohexyl or cycloocta(b)pyran substituents (as in ) introduce steric bulk, reducing solubility but enhancing binding specificity in biological systems.

Crystallographic Behavior :

- Sulfonamides with simple substituents (e.g., 4-tert-butylbenzenesulfonamide) often form predictable hydrogen-bonded networks, facilitating use in co-crystallization studies . In contrast, the THF group in the target compound introduces conformational flexibility, complicating crystal packing but enabling polymorph diversity .

- The compound described in features a cyclopropyl-cycloocta(b)pyran substituent, leading to intricate hydrogen-bonding patterns analyzed via tools like SHELX and ORTEP .

Biological and Material Applications: The pyrazole- and oxazole-containing sulfonamides (e.g., entries 3 and 5 in Table 1) are often explored as kinase inhibitors due to their ability to coordinate metal ions .

Hydrogen-Bonding and Supramolecular Interactions

Hydrogen-bonding patterns in sulfonamides are critical for understanding their crystalline and biological behavior. The target compound’s sulfonamide group (-SO₂NH-) can act as both a donor and acceptor, forming motifs such as R₂²(8) (a cyclic dimer) or chains . Comparatively:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-N-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of a benzenesulfonyl chloride intermediate with a tetrahydrofuran-derived amine. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, toluene or dichloroethane (as in ) may enhance yield by stabilizing intermediates. Monitoring via HPLC or LC-MS ensures purity, while computational tools (e.g., quantum chemical path searches, as in ) predict optimal conditions.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D conformation, particularly the sulfonamide linkage and tetrahydrofuran ring geometry (as applied in ). Complement with spectroscopic methods:

- NMR : H/C NMR to confirm substituent positions (e.g., cyano group at C4).

- FT-IR : Validate sulfonamide S=O stretching (~1350–1150 cm) and C≡N absorption (~2250 cm).

- DFT calculations : Compare experimental spectra with simulated electronic structures (e.g., using Gaussian software).

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase isoforms) due to sulfonamide pharmacophores. Use fluorescence-based kinetic assays ( ) to measure IC values. Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, HeLa) can screen for antiproliferative effects. Ensure proper controls (e.g., acetazolamide as a reference inhibitor).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map binding modes with target proteins (e.g., COX-2). Use crystallographic data (PDB IDs: 3LN1, 5KVE) for receptor preparation. Free-energy perturbation (FEP) or molecular dynamics (MD) simulations refine binding affinity predictions ( ). Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

- Methodological Answer : Cross-validate SAR using orthogonal methods:

- Crystallography : Compare ligand-receptor co-crystal structures of analogs (e.g., ).

- QSAR modeling : Build regression models incorporating electronic (HOMO-LUMO), steric (LogP), and topological descriptors.

- Meta-analysis : Aggregate data from multiple studies (e.g., ) to identify consensus trends in substituent effects.

Q. How can researchers address low solubility or stability during formulation studies?

- Methodological Answer :

- Salt formation : Screen counterions (e.g., sodium, lysine) via pH-solubility profiles.

- Nanoparticulate systems : Use emulsion-solvent evaporation to prepare PLGA nanoparticles (size <200 nm, PDI <0.2).

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks (ICH guidelines) and monitor degradation via UPLC-PDA.

Q. What advanced separation techniques are effective for isolating stereoisomers or impurities?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. For polar impurities, HILIC-MS/MS provides high-resolution separation ( ). Membrane technologies (e.g., nanofiltration) or simulated moving bed (SMB) chromatography scale up purification ( ).

Data Contradiction and Reproducibility

Q. How should discrepancies in synthetic yields between laboratories be investigated?

- Methodological Answer : Conduct a reproducibility audit:

- Reagent traceability : Compare sources of starting materials (e.g., tetrahydrofuran-3-ylmethylamine purity via GC-MS).

- Reaction monitoring : Use in situ FT-IR or Raman spectroscopy to track intermediate formation ( ).

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., stirring rate, inert gas purity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.